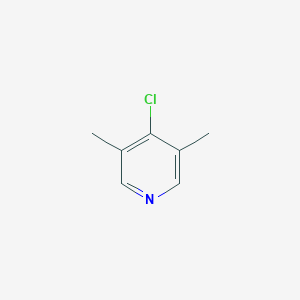

4-Chloro-3,5-dimethylpyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-chloro-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZPYCAYJQTSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932107 | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143798-73-6 | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143798-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in the realms of organic synthesis and medicinal chemistry. researchgate.netajrconline.org The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural motif found in numerous natural products, including vitamins like nicotinamide and pyridoxol (vitamin B6), as well as alkaloids such as nicotine. lifechemicals.comnih.gov Its presence is also prominent in a vast array of synthetic compounds with significant biological activities. researchgate.net

In organic synthesis, functionalized pyridines serve as versatile building blocks. lifechemicals.com The reactivity of the pyridine ring and its substituents allows for a wide range of chemical transformations, making them valuable intermediates in the construction of more complex molecules. kubikat.org

Overview of Halogenation Strategies for Heteroaromatic Systems

The introduction of halogen atoms onto heteroaromatic systems, a process known as halogenation, is a cornerstone of synthetic organic chemistry. derpharmachemica.comnih.gov Halogenated heteroaromatics are crucial intermediates, enabling a variety of subsequent chemical transformations, most notably cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. derpharmachemica.com

Several strategies exist for the halogenation of heteroaromatic compounds, with the choice of method depending on the specific heterocycle, the desired regioselectivity, and the nature of the substituents already present on the ring. derpharmachemica.comnumberanalytics.com

Electrophilic Aromatic Substitution (EAS): This is a common method for halogenating electron-rich aromatic systems. However, electron-deficient heterocycles like pyridine are generally less reactive towards electrophilic attack and often require harsh reaction conditions. nih.gov The regioselectivity of electrophilic halogenation is governed by the electronic properties of the existing substituents on the ring. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr): This strategy is particularly effective for electron-deficient heterocycles, especially those bearing electron-withdrawing groups. In this process, a nucleophilic halide displaces a leaving group on the aromatic ring.

Sandmeyer and Related Reactions: These methods involve the diazotization of an amino group on the heteroaromatic ring, followed by its replacement with a halogen. This is a versatile approach for introducing halogens at specific positions. derpharmachemica.com

Halogenation via N-Oxides: Pyridine N-oxides can be used to facilitate halogenation at the 2- and 4-positions. nih.govresearchgate.net The N-oxide group activates the ring towards certain transformations and can be subsequently removed.

Metalation-Trapping Sequences: Directed ortho-metalation, followed by quenching with a halogen source, allows for the regioselective introduction of halogens.

Modern Catalytic Methods: Recent advancements have led to the development of novel catalytic systems, including transition metal catalysts and photoredox catalysis, for the selective halogenation of heteroaromatic compounds under milder conditions. numberanalytics.com

The development of efficient and regioselective halogenation methods remains an active area of research, driven by the importance of halogenated heterocycles in various scientific disciplines. derpharmachemica.comresearchgate.net

Specific Context of 4-halopyridines in Contemporary Chemical Research

Among the various halogenated pyridines, 4-halopyridines have emerged as particularly valuable building blocks in contemporary chemical research. acs.orgchemrxiv.org Their importance stems from their utility in synthesizing a wide range of functional molecules, including pharmaceuticals, agrochemicals, and materials. acs.orgchemrxiv.org The carbon-halogen bond at the 4-position of the pyridine ring provides a reactive handle for introducing various substituents through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. acs.org

Recent research has focused on developing novel and selective methods for the synthesis of 4-halopyridines. acs.orgchemrxiv.org One innovative approach involves the use of designed phosphine reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide nucleophile. acs.orgchemrxiv.org This strategy has proven effective for the late-stage halogenation of complex molecules, including pharmaceuticals. acs.orgchemrxiv.org

Furthermore, the isomerization of 3-bromopyridines to 4-bromopyridines under basic conditions, followed by in-situ functionalization, has been demonstrated as a viable route to 4-substituted pyridines. rsc.org This method is particularly attractive as 3-bromopyridines are often more readily available and stable than their 4-halogenated counterparts. rsc.org

In the realm of chemical biology, 4-halopyridines have been investigated as selective and "switchable" covalent protein modifiers. nih.govnih.gov Their reactivity can be tuned, allowing for the targeted modification of specific amino acid residues within proteins, which is a valuable tool for developing chemical probes and potential therapeutic agents. nih.govnih.gov

The ongoing development of new synthetic routes to 4-halopyridines and the exploration of their reactivity continue to expand their role in modern chemical research, solidifying their status as key synthetic intermediates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-3,5-dimethylpyridine, and how are intermediates validated?

- Methodology : A typical route involves halogenation of 3,5-dimethylpyridine using reagents like POCl₃ or PCl₃ under controlled conditions. For example, intermediates such as hydrazine derivatives (e.g., 4-chloro-3,5-dimethylphenylhydrazine) can be synthesized from 4-chloro-3,5-dimethylaniline, followed by cyclization with appropriate reagents . Validation often employs LC/MS (e.g., m/z 391 [M+H]⁺) and retention time analysis (e.g., 1.22 min under SMD-FA10-4 conditions) .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodology : LC/MS is critical for mass confirmation, while NMR (¹H/¹³C) resolves substituent positions. For example, IR spectroscopy can confirm functional groups, and GC/MS quantifies purity in kinetic studies (e.g., nitro-derivative synthesis) . Retention time reproducibility under standardized conditions (e.g., UHPLC) ensures analytical reliability .

Q. What safety protocols are recommended for handling this compound derivatives?

- Methodology : Use fume hoods, PPE (gloves, goggles), and acid scavengers (e.g., pyridine) during reactions with volatile reagents like phosgene. Storage at +5°C in airtight containers prevents degradation, and disposal follows protocols for halogenated waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound synthesis?

- Methodology : Systematic variation of catalysts (e.g., acetic acid), solvents (e.g., acetic anhydride), and reaction times (e.g., 1.5 h at 100°C) is key. For example, adjusting pH to 8 during hydrolysis steps enhances intermediate stability . Kinetic modeling (e.g., using MATLAB for nitration reactions) can predict optimal conditions .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Hammett equation analysis (σmeta = -0.06 for -CH₃, σpara = 0.24) predicts electronic effects on pKa and reactivity. For instance, the chloro group’s electron-withdrawing nature enhances electrophilic substitution at the pyridine ring . Steric hindrance from methyl groups may necessitate bulkier catalysts (e.g., XylSKEWPHOS-ligated Ru complexes) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology : Cross-validation using multiple techniques (e.g., LC/MS, NMR, X-ray crystallography) is essential. For example, conflicting retention times in LC/MS may arise from column variability; standardized conditions (e.g., C18 columns, isocratic elution) improve reproducibility .

Q. Can this compound serve as a derivatizing agent in analytical chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.